molecular formula C14H25NO B2475355 2-(Adamantan-1-yloxy)-1,1-dimethyl-ethylamine CAS No. 695191-74-3

2-(Adamantan-1-yloxy)-1,1-dimethyl-ethylamine

Cat. No.: B2475355
CAS No.: 695191-74-3
M. Wt: 223.36
InChI Key: CWJVYUABPMAAHS-UHFFFAOYSA-N
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Description

2-(Adamantan-1-yloxy)-1,1-dimethyl-ethylamine (CAS 695191-74-3) is an adamantane-derived compound with the molecular formula C₁₄H₂₅NO and a molecular weight of 223.35 g/mol . Its structure features an adamantyloxy group linked to a dimethyl ethylamine moiety. Key physicochemical properties include:

  • XLogP3: 2.4 (indicating moderate lipophilicity)
  • Hydrogen bond donors/acceptors: 1/2
  • Topological polar surface area: 35.2 Ų
  • Rotatable bonds: 3 .

The compound is commercially available in industrial-grade purity (99%) and is utilized in pharmaceutical research, particularly as an intermediate in drug synthesis .

Properties

IUPAC Name

1-(1-adamantyloxy)-2-methylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO/c1-13(2,15)9-16-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,3-9,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJVYUABPMAAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC12CC3CC(C1)CC(C3)C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Adamantan-1-yloxy)-1,1-dimethyl-ethylamine typically involves the reaction of adamantanol with 2-chloro-1,1-dimethylethylamine under basic conditions. The reaction proceeds through the formation of an intermediate adamantyl ether, which is then converted to the desired amine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Adamantan-1-yloxy)-1,1-dimethyl-ethylamine can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.

    Reduction: Reduction reactions can convert the amine group to other functional groups, such as amides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Adamantanone derivatives.

    Reduction: Amides or other reduced forms of the amine group.

    Substitution: Various substituted adamantane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H25NO
  • Molecular Weight : 223.36 g/mol
  • CAS Number : Not specified in the provided data.

The compound features an adamantane moiety, which is known for its unique structural properties that contribute to the stability and reactivity of derivatives. The presence of the dimethyl ethylamine group enhances its potential as a pharmacophore in drug design.

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to 2-(Adamantan-1-yloxy)-1,1-dimethyl-ethylamine in targeting specific cancer pathways. For instance, research on TASIN analogs has demonstrated selective cytotoxicity against colon cancer cell lines with mutations in the APC gene. These findings suggest that derivatives of adamantane can be optimized for enhanced anticancer activity by modifying functional groups to improve selectivity and potency against cancerous cells .

Neuropharmacology

The adamantane structure has been extensively studied for its neuroprotective effects. Compounds with adamantane derivatives have been shown to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Parkinson's disease. This interaction may be due to their ability to modulate dopamine receptors or inhibit monoamine oxidase enzymes .

Synthesis of Novel Compounds

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for various modifications that can lead to the development of new chemical entities with desirable biological activities. For example, it can be utilized in the synthesis of complex molecules through reactions such as nucleophilic substitution or coupling reactions .

Functionalization of Adamantane Derivatives

The compound can facilitate the introduction of diverse functional groups into the adamantane framework, enhancing its utility in creating libraries of compounds for high-throughput screening in drug discovery . This functionalization is crucial for developing targeted therapies and understanding structure-activity relationships.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivitySelective cytotoxicity against colon cancer cell lines with APC mutations
NeuropharmacologyPotential neuroprotective effects; modulation of neurotransmitter systems
Organic SynthesisIntermediate for synthesizing novel compounds; facilitates functionalization

Case Study 1: Anticancer Compound Development

A study focused on TASIN analogs demonstrated that compounds structurally related to this compound exhibited significant activity against colon cancer cell lines. The research involved high-throughput screening and led to the identification of several promising candidates that selectively targeted mutated APC pathways, showcasing the compound's potential as a lead structure for further development .

Case Study 2: Neuroprotective Agents

Research investigating adamantane derivatives revealed their effectiveness in modulating dopamine receptors, which is crucial for treating Parkinson's disease symptoms. The study found that specific modifications to the adamantane core could enhance binding affinity and selectivity towards dopamine receptor subtypes, indicating a pathway for developing new neuroprotective agents .

Mechanism of Action

The mechanism of action of 2-(Adamantan-1-yloxy)-1,1-dimethyl-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety can enhance the compound’s binding affinity and stability, leading to more effective inhibition or activation of the target. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Adamantane derivatives are valued for their rigid, hydrophobic frameworks and bioactivity. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications References
2-(Adamantan-1-yloxy)-1,1-dimethyl-ethylamine C₁₄H₂₅NO 223.35 Adamantyloxy, dimethyl ethylamine Neurological/diabetes drug intermediates, antiviral research
2-[4-(Adamantan-1-yl)phenoxy]-N-[2-(dimethylamino)ethyl]acetamide hydrochloride C₂₂H₃₃ClN₂O₂ 392.97 Adamantylphenoxy, dimethylaminoethyl acetamide Likely CNS-targeting agents (inferred from structural motifs)
Ethyl 2-(((1S,3S)-adamantan-1-yl)oxy)-2-oxoacetate C₁₄H₂₀O₄ 264.31 Adamantyloxy, oxoacetate ester Photochemical synthesis; precursor for bioactive molecules
3-(Adamantan-1-yl)-4-[(E)-(2,6-difluoro-benzylidene)amino]-1-[(4-phenyl-piperazin-1-yl)methyl]-1H C₃₃H₃₈F₂N₄ 556.68 Adamantyl, difluorobenzylidene, piperazinyl Anticancer/antimicrobial candidates (structural similarity to known inhibitors)
1-(Aminomethyl)adamantane C₁₁H₁₉N 165.28 Adamantyl, aminomethyl Building block for CNS drugs (e.g., memantine analogs)

Pharmacological and Physicochemical Properties

  • Synthetic Utility: Unlike ethyl 2-(((1S,3S)-adamantan-1-yl)oxy)-2-oxoacetate, which is synthesized via esterification (71% yield), the target compound’s synthesis route remains unspecified in available literature, though similar methods using adamantanol and amine precursors are plausible .
  • Biological Activity: Adamantyl derivatives in and demonstrate antiviral and enzyme-inhibiting properties. The target compound’s dimethyl ethylamine group may enhance binding to neurological targets (e.g., NMDA receptors), akin to 1-(aminomethyl)adamantane .

Research Findings

  • Crystallography: Adamantyl-containing compounds like 2-[(E)-N-(Adamantan-1-yl)carboximidoyl]-6-ethoxyphenol exhibit intramolecular hydrogen bonding (O–H⋯N), stabilizing their conformations. This feature is critical for receptor interaction but is absent in the target compound .
  • Synthetic Challenges: Derivatives with bulkier substituents (e.g., 3-(Adamantan-1-yl)-4-[(E)-(2,6-difluoro-benzylidene)amino]-1-[(4-phenyl-piperazin-1-yl)methyl]-1H) require multi-step synthesis, whereas the target compound’s simpler structure may streamline production .

Biological Activity

2-(Adamantan-1-yloxy)-1,1-dimethyl-ethylamine is a compound characterized by its adamantane structure, which is known for imparting unique chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an adamantane core, which contributes to its lipophilicity and stability in biological systems. The adamantane moiety enhances the pharmacokinetics of drug candidates by improving their distribution and metabolic stability in plasma .

Biological Activities

Research indicates that compounds related to this compound exhibit a range of biological activities:

  • Antiviral Properties : Adamantane derivatives have been studied for their effectiveness against various viruses, including influenza and HIV. The mechanism often involves interference with viral replication processes or disruption of viral-host interactions.
  • Antibacterial Effects : Preliminary studies suggest that these compounds may possess antibacterial properties by disrupting bacterial membranes or inhibiting essential functions within bacterial cells.
  • Anticancer Activity : Some derivatives have shown promise in cancer treatment by inhibiting cell proliferation. For example, adamantyl isothiocyanates have been reported to exhibit significant inhibition against breast cancer cell lines (MDA-MB-231) with IC50 values ranging from 12 to 24 µM .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Membrane Interaction : The lipophilic nature of the adamantane structure allows it to integrate into lipid bilayers, facilitating drug delivery across cell membranes. This property is crucial for enhancing the bioavailability of therapeutic agents .
  • Enzyme Inhibition : Certain derivatives have been found to inhibit specific enzymes linked to disease pathways. For instance, compounds targeting the 11β-HSD enzyme have demonstrated over 50% inhibition at concentrations of 10 µM, suggesting potential applications in metabolic disorders .

Antiviral Activity

A study highlighted the antiviral effects of adamantane derivatives against influenza viruses. The mechanism involved blocking the M2 ion channel protein, which is essential for viral uncoating and replication. This study emphasized the need for further exploration into structural modifications that could enhance efficacy against resistant viral strains.

Anticancer Potential

In a recent investigation into adamantyl isothiocyanates, researchers observed that modifications in the alkyl chain length significantly influenced anticancer activity. Compounds with longer chains exhibited enhanced potency against cancer cell proliferation compared to those with shorter chains. This finding underscores the importance of molecular structure in determining biological activity .

Data Table: Summary of Biological Activities

Activity TypeCompound VariantIC50 (µM)Mechanism of Action
AntiviralAdamantyl derivativesVariesInhibition of M2 ion channel
Antibacterial2-(Adamantan-1-yloxy)-ethylamineNot specifiedDisruption of bacterial membranes
AnticancerAdamantyl isothiocyanates12 - 24Inhibition of cell proliferation
Enzyme InhibitionVarious adamantane derivatives>50% at 10 µMInhibition of 11β-HSD enzyme

Q & A

Q. What are the recommended synthetic routes for 2-(Adamantan-1-yloxy)-1,1-dimethyl-ethylamine?

The compound is synthesized via coupling reactions using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with triethylamine as a base in a mixed solvent system of acetonitrile and tetrahydrofuran (THF). Post-reaction purification involves column chromatography with gradients of triethylamine in ethyl acetate to isolate the product. Yield optimization requires careful control of reaction time (monitored via TLC) and inert conditions (argon atmosphere) to prevent side reactions .

Q. Which analytical techniques are critical for characterizing this compound?

  • 1H NMR Spectroscopy : Deuterated solvents (e.g., CD2Cl2 or CD3CN) resolve key proton environments, such as adamantyl methylene (δ 1.65–1.73 ppm) and tertiary amine protons (δ 2.11–2.06 ppm). Discrepancies in NH proton shifts (e.g., δ 8.59 ppm) may indicate impurities or stereochemical variations .
  • IR Spectroscopy : CO stretching frequencies (e.g., 2073, 2031 cm⁻¹) confirm functional group integrity.
  • Mass Spectrometry : High-resolution MS (e.g., CSI+ at m/z 1540.47 [M+Na]+) validates molecular weight and purity .

Q. What safety protocols are essential for handling this compound?

  • Storage : Keep in airtight containers at 4°C, protected from light, and in ventilated areas (P403 + P233). Avoid heat sources (P210) .
  • Exposure Mitigation : Use PPE (gloves, goggles) to prevent skin/eye contact (H314). In case of contamination, immediately remove affected clothing and seek medical attention (P101) .
  • Environmental Precautions : Adhere to H410 guidelines (aquatic toxicity); treat waste with activated carbon before disposal .

Advanced Research Questions

Q. How can low reaction yields (<20%) in coupling reactions be improved?

  • Alternative Coupling Agents : Test EDCI or DCC instead of HATU to enhance efficiency.
  • Solvent Optimization : Explore polar aprotic solvents (e.g., DMF) or adjust acetonitrile/THF ratios to stabilize intermediates.
  • Temperature Modulation : Increase reaction temperature (e.g., 60–70°C) to accelerate kinetics while monitoring decomposition via TLC .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Impurity Analysis : Use preparative HPLC to isolate byproducts; compare with literature values for adamantyl derivatives (e.g., δ 7.33 ppm for aromatic protons in related structures) .
  • Stereochemical Confirmation : Employ chiral chromatography or optical rotation measurements to verify enantiomeric purity, especially if biological activity is stereosensitive .
  • Dynamic Effects : Investigate rotameric equilibria via variable-temperature NMR to explain split signals .

Q. What methodologies assess the compound’s potential toxicity in biological systems?

  • In Vitro Assays : Screen for cytotoxicity using MTT assays on human cell lines (e.g., HEK293).
  • Environmental Impact Studies : Follow OECD guidelines for acute aquatic toxicity (e.g., Daphnia magna tests) to validate H410 classifications .
  • Metabolic Stability : Use liver microsome models to evaluate hepatic clearance and metabolite formation .

Q. How can researchers design enantioselective syntheses of this compound?

  • Chiral Catalysts : Apply asymmetric catalysis (e.g., BINOL-derived ligands) during key coupling steps.
  • Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers.
  • Stereochemical Analysis : Compare synthetic outcomes with enantiomerically pure analogs (e.g., (2R)- vs. (2S)-isomers) to confirm configuration .

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